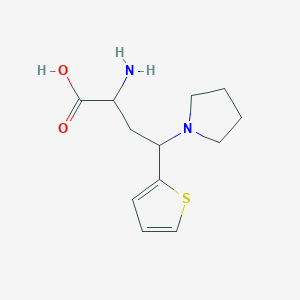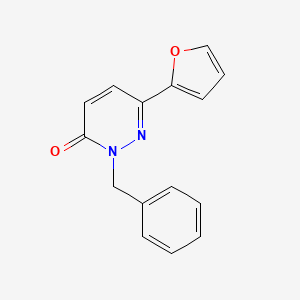![molecular formula C11H12ClN3 B14880519 1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride is an organic compound with a complex structure that includes a bipyridine core
Preparation Methods
The synthesis of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride typically involves the hydrogenation of bipyridine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The process can be carried out under high pressure and temperature to ensure complete hydrogenation . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in further hydrogenation of the compound.
Scientific Research Applications
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: This compound has a similar structure but lacks the bipyridine core, making it less versatile in certain applications.
1-Methyl-1,2,3,6-tetrahydropyridine: This derivative has a methyl group, which can influence its reactivity and biological activity.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:
These comparisons highlight the unique features of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride, such as its bipyridine core and potential for diverse applications.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;/h1,5,7-8,13H,2-4H2;1H |
InChI Key |
MYHULBQIFWRFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=CC(=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)

![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)


![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)





![3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14880516.png)
